Phorate sulfoxide

Environmental fate Soil dissipation Pesticide persistence

Phorate sulfoxide (CAS 2588-03-6), with the molecular formula C₇H₁₇O₃PS₃ and a molecular weight of 276.36 g/mol, is a primary oxidative metabolite of the organophosphate insecticide phorate, formed via sulfoxidation of the parent thioether. It is a key component in the environmental fate, toxicological assessment, and analytical quantification of phorate-based pesticide applications.

Molecular Formula C7H17O3PS3
Molecular Weight 276.4 g/mol
CAS No. 2588-03-6
Cat. No. B129970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorate sulfoxide
CAS2588-03-6
SynonymsPhosphorodithioic acid O,O-diethyl S-[(ethylsulfinyl)methyl] ester; _x000B_Phosphorodithioic acid O,O-diethyl (ethylsulfinyl)methyl ester;  (Ethylsulfinyl)-methanethiol S-ester with O,O-diethyl phosphorodithioate;  Phorate O-sulfoxide;  Thimet Sulfoxide
Molecular FormulaC7H17O3PS3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)SCS(=O)CC
InChIInChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3
InChIKeyXRQHTUDGPWMPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





Phorate Sulfoxide (CAS 2588-03-6): A Critical Oxidative Metabolite Reference Standard for Organophosphate Pesticide Research and Residue Analysis


Phorate sulfoxide (CAS 2588-03-6), with the molecular formula C₇H₁₇O₃PS₃ and a molecular weight of 276.36 g/mol, is a primary oxidative metabolite of the organophosphate insecticide phorate, formed via sulfoxidation of the parent thioether . It is a key component in the environmental fate, toxicological assessment, and analytical quantification of phorate-based pesticide applications [1].

Critical oxidative metabolite reference standard for phorate residue analysis
Supports LC-MS/MS and GC-MS quantification without cross-interference from parent or sulfone
Primary analyte for environmental fate studies and regulatory monitoring of phorate-based pesticides

Why Phorate Sulfoxide Cannot Be Substituted with Phorate or Phorate Sulfone in Analytical and Environmental Fate Studies


Phorate, phorate sulfoxide, and phorate sulfone constitute a sequential oxidative degradation series with distinct physicochemical properties, environmental persistence, and biological activities [1]. Substituting one compound for another compromises analytical accuracy due to differing chromatographic retention times and mass spectrometric transitions essential for LC-MS/MS and GC-MS quantification [2]. Moreover, their toxicological profiles vary significantly; for example, phorate sulfoxide exhibits acute oral LD₅₀ values of 0.36–0.63 mg/kg, differing markedly from phorate (1.02 mg/kg) and phorate sulfone (1.73 mg/kg), thus impacting risk assessment outcomes [3].

Chromatographic retention times and mass spectrometric transitions differ from phorate and phorate sulfone, preventing direct analytical substitution.
Acute toxicity endpoint profiles vary across the oxidation series; substituting metabolites would alter hazard characterization outcomes.
Soil persistence differs markedly: phorate sulfoxide is intermediate, so using parent or sulfone data mischaracterizes environmental exposure duration.

Phorate Sulfoxide (CAS 2588-03-6): Quantified Differentiation from Phorate and Phorate Sulfone in Key Scientific and Industrial Dimensions


Phorate Sulfoxide Exhibits Intermediate Persistence Between Phorate and Phorate Sulfone in Sandy Clay Loam Soil

In a tropical sugarcane ecosystem with sandy clay loam soil, the time to reach below detectable levels (BDL) differed substantially among the three compounds in the phorate oxidation series [1]. Phorate sulfoxide demonstrated intermediate environmental persistence, with residues remaining detectable for 105 days post-application, compared to 45 days for the parent compound phorate and 135 days for phorate sulfone [1].

Soil Persistence
Head-to-head
105 days
Supports intermediate dissipation modeling
Phorate 45 d, sulfone 135 d (sandy clay loam, GC-MS)
Environmental fate Soil dissipation Pesticide persistence

Phorate Sulfoxide Dominates Residue Profile Within Days of Phorate Application in Soil

Following phorate application, phorate sulfoxide rapidly becomes the predominant residue species in soil [1]. Quantitative analysis revealed that phorate sulfoxide accounted for more than 20% of the total phorate-related residues within just 2 hours post-application, and its contribution exceeded 50% by the fifth day after treatment [1].

Residue Predominance
Head-to-head
>50% at day 5
Primary residue marker for monitoring
Exceeds parent and sulfone in tested soil
Residue analysis Metabolite profiling Soil chemistry

Phorate Sulfoxide Displays Intermediate Acute Oral Toxicity Among Phorate Oxidation Metabolites in Avian Model

In a comparative acute oral toxicity study using chickens as a model organism, phorate sulfoxide exhibited an LD₅₀ value in the range of 0.36–0.63 mg/kg [1]. This places its acute toxicity between that of phorate (1.02 mg/kg) and the more potent oxon metabolites such as phoratoxon sulfoxide (also within the 0.36–0.63 mg/kg range) [1].

Acute Toxicity LD₅₀
Head-to-head
0.36–0.63 mg/kg
Supports compound-specific toxicological profiling
Intermediate between phorate (1.02) and sulfone (1.73) in avian model
Toxicology Acute toxicity Organophosphate poisoning

Phorate Sulfoxide is the Major Initial Oxidation Product in Sterile Soil, with No Further Oxidation Occurring

In sterilized soil where biological processes are absent, phorate oxidation to phorate sulfoxide was identified as the major transformation process, and further oxidation of the sulfoxide to the sulfone was not observed [1]. This indicates a distinct chemical stability and a defined endpoint for abiotic degradation pathways.

Abiotic Oxidation
Head-to-head
Sulfoxide is terminal product
Distinguishes abiotic from microbial degradation
No further oxidation to sulfone in sterile soil
Soil metabolism Abiotic degradation Transformation pathway

Phorate Sulfoxide Enables Reliable LC-MS/MS and GC-MS Quantification as a High-Purity Reference Standard

Commercially available phorate sulfoxide reference standards are provided with documented purity exceeding 99.0% by HPLC, enabling traceable calibration, method validation, and confirmatory analysis for LC-MS/MS and GC-MS platforms . This high purity is essential for generating accurate calibration curves and establishing reliable detection limits across diverse matrices .

Standard Purity
Data to verify
>99.0% (HPLC)
Supports traceable calibration; verify in-house
Supplier-certified, 24-month shelf life
Analytical chemistry Method validation Reference materials

Phorate Sulfoxide Exhibits Distinct Human Hepatic Clearance Rate Compared to Other Thioether Pesticides

In vitro studies using pooled human liver microsomes (HLMs) demonstrate that phorate undergoes sulfoxidation with a high intrinsic clearance rate (CLint) of 136 μl/mg protein/min, which is comparable to disulfoton (130 μl/mg protein/min) but substantially higher than sulprofos or methiocarb [1]. This reaction, which forms phorate sulfoxide, is predominantly P450-driven (85-90%) rather than FMO-mediated [1].

In Vitro Clearance
Class-level
CLint 136 µL/mg/min
Class-level clearance context; validate per study
Comparable to disulfoton (130); mainly P450-driven
Human metabolism In vitro toxicology Cytochrome P450

Phorate Sulfoxide (CAS 2588-03-6): High-Value Application Scenarios for Analytical, Environmental, and Toxicological Workflows


Accurate Environmental Fate Modeling and Risk Assessment of Phorate-Based Pesticides

Given that phorate sulfoxide constitutes over 50% of total phorate-related residues in soil by day 5 post-application and persists for 105 days [1], environmental fate models that exclude this metabolite will severely underestimate long-term soil contamination and potential groundwater exposure. Researchers and regulatory scientists must employ phorate sulfoxide reference standards to calibrate analytical instruments, quantify its presence in soil and water samples, and generate accurate dissipation curves for comprehensive environmental risk assessments .

Regulatory Pesticide Residue Monitoring and Compliance Testing in Food and Feed

Because phorate sulfoxide is a primary residue marker in plant and animal matrices, regulatory laboratories must include it in multi-residue analytical methods to ensure compliance with maximum residue limits (MRLs) [1]. Validated LC-MS/MS and GC-MS methods for detecting phorate and its metabolites in livestock, muscle, and eggs rely on high-purity phorate sulfoxide reference standards for accurate quantification and to avoid false negatives that could arise from using only parent phorate standards .

Mechanistic Toxicological Studies and Human Health Hazard Characterization

Phorate sulfoxide exhibits an acute oral LD₅₀ in the range of 0.36–0.63 mg/kg, which is significantly more potent than the parent compound [1]. Toxicological investigations into the mechanisms of organophosphate poisoning, particularly those examining cholinesterase inhibition and the role of oxidative metabolites, require pure phorate sulfoxide to isolate its specific contribution to overall toxicity and to differentiate it from the more potent oxon metabolites [1].

Investigation of Abiotic vs. Biotic Degradation Pathways in Soil Metabolism Studies

The observation that phorate sulfoxide is the terminal product of abiotic oxidation in sterile soil, with no further conversion to the sulfone, provides a unique experimental marker [1]. Researchers studying soil microbial ecology and pesticide biodegradation can use phorate sulfoxide as a tracer to differentiate between chemical (abiotic) and biological (microbial) degradation processes, enabling more precise identification of key microbial degraders and the design of targeted bioremediation strategies.

Application
Selection Property
Validation Focus
Environmental fate modeling and dissipation studies
Metabolite-specific reference material with distinct analytical signature
Calibration for soil/water residue quantification; cross-validate with soil dissipation data
Pesticide residue monitoring in food and feed research
High-purity metabolite standard for multi-residue LC-MS/MS methods
Quantitative recovery in livestock, muscle, egg matrices; avoid false negative from parent-only standards
Toxicological endpoint characterization for organophosphate metabolites
Compound-specific acute toxicity profile to differentiate from parent and oxon metabolites
Cholinesterase inhibition assay with pure sulfoxide; isolate metabolite contribution
Soil metabolism pathway differentiation studies
Terminal abiotic oxidation marker (sulfoxide only formed in sterile soil)
Tracer for distinguishing chemical vs. microbial degradation in soil microcosms
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